- Preparation of dimethylbenzoic acid compounds as selective prostaglandin EP4 receptor ligands and EP4 antagonists for treating osteoarthritis and rheumatoid arthritis, United States, , ,

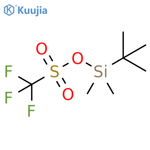

Cas no 97231-91-9 (4-(tert-Butyldimethylsilyloxy)piperidine)

97231-91-9 structure

Produktname:4-(tert-Butyldimethylsilyloxy)piperidine

CAS-Nr.:97231-91-9

MF:C11H25NOSi

MW:215.407804250717

MDL:MFCD11847779

CID:751127

PubChem ID:11481328

4-(tert-Butyldimethylsilyloxy)piperidine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

- 4-(t-butyldimethylsilyloxy)piperidine

- 4-(tert-butyldimethylsilyloxy)piperidine

- tert-butyl-dimethyl-piperidin-4-yloxysilane

- 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]piperidine (ACI)

- 4-(tert-Butyldimethylsilyloxy)piperidine

-

- MDL: MFCD11847779

- Inchi: 1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-6-8-12-9-7-10/h10,12H,6-9H2,1-5H3

- InChI-Schlüssel: GCPNPVFWMHBPNS-UHFFFAOYSA-N

- Lächelt: O([Si](C(C)(C)C)(C)C)C1CCNCC1

Berechnete Eigenschaften

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 14

- Anzahl drehbarer Bindungen: 3

4-(tert-Butyldimethylsilyloxy)piperidine Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| abcr | AB402757-250mg |

4-(tert-Butyldimethylsilyloxy)piperidine, 95%; . |

97231-91-9 | 95% | 250mg |

€477.40 | 2025-02-13 | |

| abcr | AB402757-250 mg |

4-(tert-Butyldimethylsilyloxy)piperidine, 95%; . |

97231-91-9 | 95% | 250mg |

€470.60 | 2023-04-25 | |

| abcr | AB402757-1g |

4-(tert-Butyldimethylsilyloxy)piperidine, 95%; . |

97231-91-9 | 95% | 1g |

€1110.80 | 2025-02-13 | |

| Enamine | EN300-250683-10g |

4-[(tert-butyldimethylsilyl)oxy]piperidine |

97231-91-9 | 95% | 10g |

$2224.0 | 2023-09-15 | |

| A2B Chem LLC | AI65425-1g |

4-(tert-Butyldimethylsilyloxy)piperidine |

97231-91-9 | 98% | 1g |

$423.00 | 2024-07-18 | |

| Enamine | EN300-250683-1g |

4-[(tert-butyldimethylsilyl)oxy]piperidine |

97231-91-9 | 95% | 1g |

$626.0 | 2023-09-15 | |

| Aaron | AR00IKM5-500mg |

Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- |

97231-91-9 | 95% | 500mg |

$696.00 | 2024-07-18 | |

| Aaron | AR00IKM5-5g |

Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- |

97231-91-9 | 95% | 5g |

$2170.00 | 2024-07-18 | |

| Ambeed | A986449-1g |

4-(tert-Butyldimethylsilyloxy)piperidine |

97231-91-9 | 95% | 1g |

$650.0 | 2024-04-16 | |

| Aaron | AR00IKM5-10g |

Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- |

97231-91-9 | 95% | 10g |

$3083.00 | 2024-07-18 |

4-(tert-Butyldimethylsilyloxy)piperidine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Imidazole Solvents: Dichloromethane ; 12 h, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt; 4 h, rt

1.2 Catalysts: 4-(Dimethylamino)pyridine ; overnight, rt

1.2 Catalysts: 4-(Dimethylamino)pyridine ; overnight, rt

Referenz

- Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 21 h, rt

Referenz

- Preparation of imidazole derivatives as RORγt inhibitors, Japan, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 0 °C; 5 min, 0 °C

1.2 0 °C; 2.5 h, 0 °C

1.3 Reagents: Water ; 0 °C

1.2 0 °C; 2.5 h, 0 °C

1.3 Reagents: Water ; 0 °C

Referenz

- Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides, Nature Chemistry, 2022, 14(2), 160-169

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Imidazole Solvents: Dimethylformamide ; 18 h, rt

Referenz

- Sulfonamide substituted N-(1H-indol-7-yl)benzenesulfonamides and application, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C; 12 h, rt

Referenz

- Preparation of azole derivatives as hepatitis B antiviral agents, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Water , Samarium iodide (SmI2) Solvents: Tetrahydrofuran ; rt

Referenz

- Selective cleavage of 3,5-bis(trifluoromethyl)benzylcarbamate by SmI2-Et3N-H2O, Chemical Communications (Cambridge, 2013, 49(61), 6867-6869

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Pyridine Solvents: Dichloromethane ; 3 h, 0 °C

Referenz

- Preparation of piperidine derivatives as HDAC1 and HDAC inhibitors for the treatment of diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C; 16 h, rt

Referenz

- Preparation of substituted naphthyl thiadiazolidinones as protein tyrosine phosphatase degraders and methods of use thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Imidazole Solvents: Dichloromethane ; 1 d, rt

Referenz

- Preparation of Vitamin D3 derivatives and pharmaceutical or medical use thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Imidazole Solvents: Dichloromethane ; overnight, 25 °C

Referenz

- Quinazolines as KRAS G12D inhibitors and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 h, rt

Referenz

- Preparation of carboxamides as ubiquitin-specific protease inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Imidazole Solvents: Dichloromethane ; overnight, 25 °C

Referenz

- Quinazoline derivatives as KRAS G12D inhibitors and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 16 h, 15 psi, 15 °C

Referenz

- Preparation of heterocycles as IRAK degraders and uses thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Phosphoric acid Solvents: Tetrahydrofuran , Water ; rt; 4 - 8 h, rt

1.2 Solvents: Water ; rt → 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Solvents: Water ; rt → 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8

Referenz

- Aqueous phosphoric acid as a mild reagent for deprotection of the tert-butoxycarbonyl group, Tetrahedron Letters, 2003, 44(44), 8113-8115

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Imidazole Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 3 h, rt

Referenz

- Synthesis of purine-amine cyclin-dependent kinase inhibitors treating human cancers, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 h, rt

Referenz

- Heteroaryl carboxamide derivatives as ubiquitin-specific protease inhibitors and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Imidazole Solvents: Dichloromethane ; 72 h, rt

Referenz

- Preparation of macrocyclic LRRK2 kinase inhibitors useful in the treatment and/or diagnosis of neurological disorders, World Intellectual Property Organization, , ,

4-(tert-Butyldimethylsilyloxy)piperidine Raw materials

- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-,1,1-dimethylethyl ester

- Piperidin-4-ol

- tert-butyl(chloro)dimethylsilane

- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-,phenylmethyl ester

- 1-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, [3,5-bis(trifluoromethyl)phenyl]methyl ester

- Piperidine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(phenylmethyl)-

- t-Butyldimethylsilyl Trifluoromethanesulfonate

4-(tert-Butyldimethylsilyloxy)piperidine Preparation Products

4-(tert-Butyldimethylsilyloxy)piperidine Verwandte Literatur

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

97231-91-9 (4-(tert-Butyldimethylsilyloxy)piperidine) Verwandte Produkte

- 2757911-48-9(2-[6-(Acetamidomethyl)pyridin-3-yl]acetic acid)

- 1782304-44-2(2-2-methoxy-3-(trifluoromethyl)phenylpyrrolidine)

- 1191268-97-9(1,1'-(4R)-4-Chloro-6-heptyn-1-yloxy(1,1-dimethylethyl)silylenebisbenzene)

- 1203125-11-4(3-(2,5-dimethoxyphenyl)-1-(4-{6-(1H-imidazol-1-yl)pyrimidin-4-ylamino}phenyl)urea)

- 877-06-5(7-norbornadadienyl t-butyl ether)

- 17228-99-8(2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid)

- 612485-91-3(1-(isocyanomethyl)-3,5-dimethylbenzene)

- 1219166-00-3(rac Nebivolol-d8)

- 1805534-34-2(5-(Difluoromethyl)-2-fluoro-3-methylpyridine-6-carboxaldehyde)

- 2169382-25-4(methyl 5,6-dimethylpiperidine-2-carboxylate)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:97231-91-9)4-(tert-Butyldimethylsilyloxy)piperidine

Reinheit:99%

Menge:1g

Preis ($):585.0